molecular formula C22H16O4 B14014532 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one CAS No. 3449-31-8

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one

Cat. No.: B14014532
CAS No.: 3449-31-8
M. Wt: 344.4 g/mol
InChI Key: UQQONGPTWUTIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones It is characterized by the presence of hydroxy and methoxy functional groups attached to phenyl rings, which are further connected to a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with a chromen-2-one precursor. One common method involves the use of a base-catalyzed aldol condensation reaction followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-(4-oxophenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one.

    Reduction: Formation of 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)chroman-2-one.

    Substitution: Formation of 4-(4-hydroxyphenyl)-3-(4-substituted phenyl)-2H-chromen-2-one.

Scientific Research Applications

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The chromen-2-one core can interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-3-phenyl-2H-chromen-2-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-(4-Methoxyphenyl)-3-phenyl-2H-chromen-2-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)chroman-2-one: Reduced form of the chromen-2-one core, which may alter its chemical properties and biological effects.

Uniqueness

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

CAS No.

3449-31-8

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C22H16O4/c1-25-17-12-8-15(9-13-17)21-20(14-6-10-16(23)11-7-14)18-4-2-3-5-19(18)26-22(21)24/h2-13,23H,1H3

InChI Key

UQQONGPTWUTIEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.